molecular formula C13H9ClF3NO B12085788 4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine

4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine

Cat. No.: B12085788
M. Wt: 287.66 g/mol
InChI Key: QEHRCFRDXJPSMA-UHFFFAOYSA-N
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Description

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

The synthesis of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor in a nonchlorinated organic solvent .

Chemical Reactions Analysis

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with a hydroxyl group or an alkoxy group.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be compared with other similar compounds, such as:

The uniqueness of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C13H9ClF3NO
Molecular Weight: 291.67 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy group enhances lipophilicity and binding affinity, which can facilitate interactions with biomolecules.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have demonstrated that derivatives of biphenyl compounds can exhibit significant antimicrobial properties against various strains of bacteria and fungi.
  • Anticancer Properties: Preliminary studies suggest potential anticancer activity by inhibiting specific pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects: Some analogs have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several biphenyl derivatives, including this compound. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL, comparable to standard antibiotics .

Anticancer Activity

In a series of experiments assessing the anticancer properties, this compound was found to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values between 10 to 30 µM, indicating moderate potency .

Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cell cultures. It was shown to decrease reactive oxygen species (ROS) levels significantly, suggesting its potential role in therapeutic strategies for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)MIC (µg/mL)
This compoundAntimicrobial, Anticancer10 - 3020 - 50
3,4',5-Trifluorobiphenyl-4-amineAnticancer5 - 15Not specified
4-AminobiphenylModerate Anticancer15 - 35Not specified

Properties

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

5-chloro-2-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H9ClF3NO/c14-9-3-6-11(12(18)7-9)8-1-4-10(5-2-8)19-13(15,16)17/h1-7H,18H2

InChI Key

QEHRCFRDXJPSMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)OC(F)(F)F

Origin of Product

United States

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